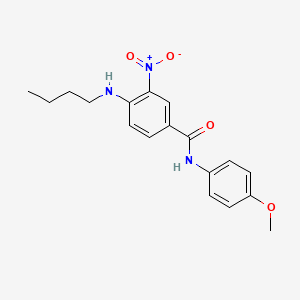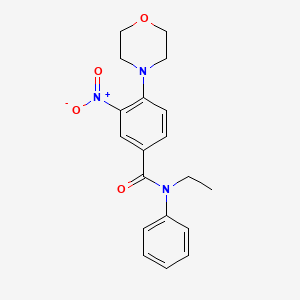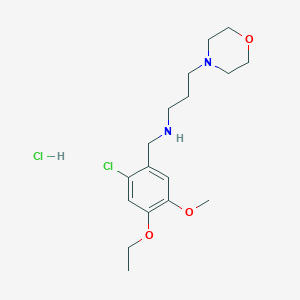
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide
説明
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as BAY 41-2272, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been investigated for its ability to regulate the activity of nitric oxide (NO) signaling pathways. In
作用機序
The mechanism of action of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This activation occurs through the binding of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 to the heme group of sGC, which leads to a conformational change and subsequent activation of the enzyme. The production of cGMP leads to the activation of protein kinase G (PKG), which has downstream effects on various signaling pathways, including calcium signaling and smooth muscle contraction.
Biochemical and Physiological Effects:
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to have various biochemical and physiological effects. One of the most significant effects is the activation of sGC and subsequent production of cGMP. This can lead to vasodilation and the reduction of blood pressure, making it a potential treatment for PAH. 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to have anti-proliferative effects on cancer cells, making it a potential treatment for certain types of cancer.
実験室実験の利点と制限
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the NO signaling pathway. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions. Additionally, the effects of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 can be influenced by various factors, including pH and temperature, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272. One direction is to investigate its potential therapeutic applications in other diseases, such as heart failure and diabetes. Another direction is to explore the effects of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 on different cell types, including immune cells and endothelial cells. Additionally, future research could focus on developing more potent and selective sGC activators based on the structure of 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272. Overall, 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has the potential to be a valuable tool for investigating the NO signaling pathway and developing new treatments for various diseases.
科学的研究の応用
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been investigated for its potential therapeutic applications in various fields of research. One of the most significant applications of this compound is in the treatment of pulmonary arterial hypertension (PAH). 4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide 41-2272 has been shown to activate soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of pulmonary arteries. This vasodilation can help to reduce the symptoms of PAH, including shortness of breath and fatigue.
特性
IUPAC Name |
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-4-11-19-16-10-5-13(12-17(16)21(23)24)18(22)20-14-6-8-15(25-2)9-7-14/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPAOPUIFRCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)-N-(4-methoxyphenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-dimethyl-2-[({4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4139172.png)
![2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,4-triazol-1-yl)propyl]amino}propyl)benzamide](/img/structure/B4139190.png)
![{2-[(6-amino-5-nitro-4-pyrimidinyl)amino]-5-chlorophenyl}(2-chlorophenyl)methanone](/img/structure/B4139203.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4139204.png)
![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4139207.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4139211.png)


![2-[1-(6-methoxy-2-naphthyl)ethyl]-1-propyl-1H-benzimidazole](/img/structure/B4139218.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4139222.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4139224.png)

![N-(3-chlorophenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4139245.png)